![molecular formula C10H12O5 B1198271 Danielone CAS No. 90426-22-5](/img/structure/B1198271.png)
Danielone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Danielone is an aromatic ketone that is 2-hydroxy-1-phenylethanone substituted by a hydroxy group at position 4 and methoxy groups at positions 3 and 5. It is a phytoalexin isolated from the papaya fruit and exhibits antifungal activity. It has a role as a phytoalexin, an antifungal agent and a plant metabolite. It is a dimethoxybenzene, a member of phenols, an aromatic ketone, a primary alcohol and a primary alpha-hydroxy ketone.
Danielone belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Danielone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, danielone is primarily located in the cytoplasm. Outside of the human body, danielone can be found in fruits and papaya. This makes danielone a potential biomarker for the consumption of these food products.
Scientific Research Applications
To provide a brief overview of the papers that might be of peripheral interest:
Participatory Design of DataONE : This paper discusses DataONE, a cyberinfrastructure platform developed to support data discovery and access across diverse data centers worldwide. It focuses on long-term, broad-scale, and complex questions in biological and environmental research, requiring massive amounts of diverse data (Michener et al., 2012).
Data Sharing by Scientists : This paper explores the current data sharing practices and perceptions among scientists, highlighting the barriers and enablers of data sharing in the context of scientific research (Tenopir et al., 2011).
Accelerating Transition to a Circular Economy in Plastics : This paper features a case study of Danone's commitment to a circular packaging economy, focusing on initiatives like reusable packaging solutions and recycling (Grégoire & Chauvelot, 2019).
Flavones and Diterpenes of Pamburus Missionis (Rutaceae) : This study presents the isolation of a new flavone and two diterpenes from the extracts of Pamburus missionis. One of the diterpenes has been identified as daniellic acid, which might be the closest connection to "Danielone" (Dreyer & Park, 1975).
Synthesis of Danielone (α-Hydroxyacetosyringone) : This paper describes the synthesis of α-Hydroxyacetosyringone, known as Danielone, from commercial acetosyringone (Luis & Andrés, 1999).
properties
CAS RN |
90426-22-5 |
---|---|
Product Name |
Danielone |
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H12O5/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,11,13H,5H2,1-2H3 |
InChI Key |
ZTBAPEIDNUHRNC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CO |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CO |
melting_point |
145°C |
Other CAS RN |
90426-22-5 |
physical_description |
Solid |
synonyms |
3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone danielone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.